![molecular formula C22H25N3O6S2 B2630834 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865161-31-5](/img/structure/B2630834.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O6S2 and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and empirical evaluations.
Structural Characteristics
The compound features several notable structural elements that contribute to its biological activity:
- Benzothiazole Core : This five-membered heterocyclic structure contains sulfur and nitrogen, which are essential for its pharmacological properties.
- Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence interactions with biological targets.
- Morpholinosulfonyl Group : This functional group is associated with various pharmacological activities, potentially enhancing the compound's efficacy.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Introduction of the Methoxyethyl Group : Involves alkylation of the benzothiazole core with 2-methoxyethyl bromide under basic conditions.
- Formation of the Morpholinosulfonyl Linkage : This step typically requires coupling reactions with morpholine and sulfonyl chlorides.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tubulin polymerization in cancer cells, which is crucial for cell division and tumor growth.
Parameter | Value |
---|---|
IC50 against MCF-7 cells | 12 µM |
Mechanism of Action | Tubulin polymerization inhibition |
Selectivity | Higher selectivity towards cancer cells over normal cells |
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial activity against various pathogens. The presence of methoxy groups is thought to enhance its interaction with microbial membranes.
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
-
In Vivo Studies on Tumor Models
- A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
-
Cell Line Studies
- In vitro assays using human umbilical vein endothelial cells (HUVECs) revealed that the compound effectively inhibited cell proliferation in activated conditions, suggesting potential applications in targeting tumor vasculature.
Eigenschaften
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-29-12-11-25-19-8-5-17(30-2)15-20(19)32-22(25)23-21(26)16-3-6-18(7-4-16)33(27,28)24-9-13-31-14-10-24/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQUQSWOVZQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.